dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Description
Dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a useful research compound. Its molecular formula is C21H18N2O7S and its molecular weight is 442.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.08347209 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis typically follows established protocols that ensure the formation of the desired product with high purity. The crystal structure of the compound has been elucidated, revealing a monoclinic symmetry with specific lattice parameters (a = 8.068(2) Å, b = 9.679(2) Å, c = 16.961(3) Å) and a melting point of approximately 377 K .
The molecular formula is C14H11N O6, and the compound features a complex arrangement that includes an isoindole moiety and a cyclopentathiophene structure. The presence of multiple functional groups contributes to its reactivity and potential biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges .
The biological activity is believed to be mediated through the modulation of several key signaling pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in treated cells, thereby inhibiting their proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been noted in treated cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
- : The compound exhibits promising anticancer activity and warrants further investigation in vivo.
- Study on Hepatocellular Carcinoma (HCC) :
Table of Biological Activities
Properties
IUPAC Name |
dimethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7S/c1-29-20(27)12-7-8-13-15(12)16(21(28)30-2)17(31-13)22-14(24)9-23-18(25)10-5-3-4-6-11(10)19(23)26/h3-6,12H,7-9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUZTCGJHZZWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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